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molecular formula C8H12N4O2 B8404144 Methyl 3-(dimethylamino)-2-(triazol-1-yl)prop-2-enoate

Methyl 3-(dimethylamino)-2-(triazol-1-yl)prop-2-enoate

Cat. No. B8404144
M. Wt: 196.21 g/mol
InChI Key: UVCNAVLTBHCWPP-UHFFFAOYSA-N
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Patent
US08653074B2

Procedure details

522 g of dimethylformamide dimethyl acetal were added to 400 g of methyl 2-(1H-1,2,3-triazol-1-yl)acrylate, and the mixture was heated to the boil. Low-boiling components formed were distilled off. After 4 h, the mixture was cooled to 55° C., and 1050 ml of methyl tert-butyl ether/2-propanol (3:1 v/v) were metered in. The resulting suspension was cooled to 22° C. and filtered. The filter cake was repeatedly washed with methyl tert-butyl ether and dried under reduced pressure at 40° C. This gave 493 g of the title compound as a solid.
Quantity
522 g
Type
reactant
Reaction Step One
Name
methyl 2-(1H-1,2,3-triazol-1-yl)acrylate
Quantity
400 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[N:4]([CH3:6])[CH3:5].[N:9]1([C:14](=C)[C:15]([O:17][CH3:18])=[O:16])[CH:13]=[CH:12][N:11]=[N:10]1>>[CH3:6][N:4]([CH3:5])[CH:3]=[C:14]([N:9]1[CH:13]=[CH:12][N:11]=[N:10]1)[C:15]([O:17][CH3:18])=[O:16]

Inputs

Step One
Name
Quantity
522 g
Type
reactant
Smiles
COC(N(C)C)OC
Name
methyl 2-(1H-1,2,3-triazol-1-yl)acrylate
Quantity
400 g
Type
reactant
Smiles
N1(N=NC=C1)C(C(=O)OC)=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to the boil
CUSTOM
Type
CUSTOM
Details
Low-boiling components formed
DISTILLATION
Type
DISTILLATION
Details
were distilled off
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled to 22° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was repeatedly washed with methyl tert-butyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 40° C

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CN(C=C(C(=O)OC)N1N=NC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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